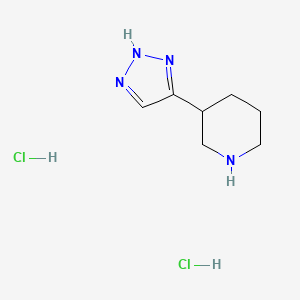

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Descripción

Propiedades

IUPAC Name |

3-(2H-triazol-4-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCQTJRVIVYQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the CuAAC reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups to the triazole ring.

Aplicaciones Científicas De Investigación

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Mecanismo De Acción

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

*Estimated based on structural analogs.

Key Comparative Insights:

Triazole Isomerism and Substituent Effects: The 1,2,3-triazole core in the target compound and derivatives allows for distinct hydrogen-bonding interactions compared to 1,2,4-triazole isomers (). For example, 1,2,4-triazoles exhibit reduced hydrogen-bond acceptor capacity (3 acceptors vs. 4 in 1,2,3-triazoles), impacting target binding . Conversely, the methyl group () improves lipophilicity, favoring membrane permeability .

Salt Form and Solubility :

- All compounds are hydrochloride salts, but stoichiometry varies. The 1:2 ratio (e.g., ) ensures high aqueous solubility, critical for in vivo applications.

Functional Group Additions: The hydroxyl group in ’s compound increases polarity (TPSA ~72 vs.

Synthetic Accessibility :

- Click chemistry () is pivotal for synthesizing 1,2,3-triazole derivatives (e.g., target compound and ), offering high yields and regioselectivity. In contrast, 1,2,4-triazoles () may require alternative routes, such as cyclocondensation .

Actividad Biológica

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, often referred to as 3-TYP, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

The primary target of 3-TYP is SIRT3 , a member of the sirtuin family of proteins. As a selective inhibitor of SIRT3, 3-TYP modulates various cellular processes. In studies involving HepG2 cells exposed to cadmium, it was found to inhibit the expression and activity of SOD2 , an important antioxidant enzyme regulated by SIRT3. This inhibition suggests a potential role for 3-TYP in oxidative stress-related conditions.

Pharmacological Properties

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies indicate that 3-TYP may inhibit the growth of various pathogenic microorganisms.

- Anticancer Potential : The triazole ring structure is associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research has highlighted the potential of triazole-containing compounds in neuroprotection, particularly through inhibition of acetylcholinesterase (AChE) activity. This effect could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

A study evaluated several triazole derivatives against clinical isolates of Candida auris, revealing that certain derivatives induced apoptotic cell death and cell cycle arrest with minimal toxicity. The most active compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL .

Anticancer Activity

In another investigation, compounds similar to 3-TYP were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that modifications on the triazole ring significantly enhanced biological activity, suggesting that structural optimization could lead to more potent anticancer agents .

Data Table: Biological Activities of 3-TYP Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.